molecular formula C18H25NOS B296499 N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B296499
M. Wt: 303.5 g/mol
InChI Key: NQMMDRVEXNFHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide, also known as CM-124, is a novel compound that has shown promise in scientific research applications.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer progression. By inhibiting this pathway, this compound is able to exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have antioxidant properties and to improve insulin sensitivity in animal models. Additionally, this compound has been shown to have a protective effect on the liver by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide is its ability to selectively inhibit the NF-κB signaling pathway, making it a potentially useful tool for studying the role of this pathway in various diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the protective effects of this compound on the liver and to explore its potential as a treatment for liver disease. Finally, there is potential for the development of new analogs of this compound with improved solubility and bioavailability.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide involves several steps, including the reaction of 1-cyclohexene-1-carboxylic acid with thionyl chloride to form 1-cyclohexene-1-carbonyl chloride. The resulting compound is then reacted with 2-aminoethyl sulfide to form N-[2-(1-cyclohexen-1-yl)ethyl]cyclohex-2-enecarboxamide. The final step involves the reaction of this compound with 4-methylthiophenol in the presence of triethylamine to form this compound.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide has been studied for its potential as a treatment for various diseases, including cancer and inflammation. In one study, this compound was found to inhibit the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C18H25NOS

Molecular Weight

303.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C18H25NOS/c1-15-7-9-17(10-8-15)21-14-12-18(20)19-13-11-16-5-3-2-4-6-16/h5,7-10H,2-4,6,11-14H2,1H3,(H,19,20)

InChI Key

NQMMDRVEXNFHPU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCCC2=CCCCC2

Origin of Product

United States

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